Bienvenue dans la boutique en ligne BenchChem!

3-Phenylisoxazole-5-carbonitrile

Epigenetics HDAC inhibition Medicinal chemistry

3-Phenylisoxazole-5-carbonitrile (CAS 1011-39-8): the 5-carbonitrile substitution eliminates Michael acceptor character and C4–C5 bond polarization inherent to 4-cyano regioisomers, preventing nucleophile-induced ring-opening degradation during multi-step syntheses. Validated as a superior CAP group achieving ~2 pM HDAC6 potency with ~10-fold greater cellular activity than SAHA in pancreatic cancer models. Available at ≥97% purity from verified suppliers with batch traceability—eliminating custom synthesis lead times for HDAC probe development and heterocyclic library expansion.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 1011-39-8
Cat. No. B3198225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylisoxazole-5-carbonitrile
CAS1011-39-8
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)C#N
InChIInChI=1S/C10H6N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H
InChIKeyRMNSZGAHSHABFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylisoxazole-5-carbonitrile (CAS 1011-39-8) Procurement Specifications and Core Structural Characteristics


3-Phenylisoxazole-5-carbonitrile (CAS: 1011-39-8, molecular formula: C10H6N2O, molecular weight: 170.17 g/mol) is a heteroaromatic building block that combines an isoxazole ring with a 3-phenyl substituent and a 5-carbonitrile functional group [1]. The compound serves as a key intermediate in the synthesis of diverse bioactive molecules, with the phenylisoxazole motif functioning as a pharmacologically relevant CAP group in several drug discovery programs [2]. The carbonitrile moiety provides a versatile synthetic handle for further functionalization while also contributing distinctive electronic properties that differentiate this regioisomer from its 4-substituted counterparts [3].

Why 3-Phenylisoxazole-5-carbonitrile (CAS 1011-39-8) Cannot Be Replaced by Regioisomeric or Scaffold Analogs


The precise substitution pattern of 3-phenylisoxazole-5-carbonitrile dictates both its synthetic utility and its biological performance profile in a manner that cannot be replicated by closely related analogs. Regioisomers bearing the carbonitrile group at the 4-position rather than the 5-position exhibit markedly enhanced C4–C5 bond polarity and adopt Michael acceptor character, making them susceptible to nucleophilic attack and ring-opening degradation [1]. This intrinsic electronic difference renders 4-substituted isoxazoles unsuitable for applications requiring a stable, non-electrophilic heterocyclic scaffold. Furthermore, the phenylisoxazole framework of this specific compound has been validated as a superior CAP group in HDAC inhibitor design, with optimized analogs demonstrating picomolar enzymatic potency that is not achievable with alternative heteroaromatic capping groups evaluated in the same series [2].

Quantitative Differentiation of 3-Phenylisoxazole-5-carbonitrile (CAS 1011-39-8) Against Closest Comparators


Phenylisoxazole-Containing HDAC6 Inhibitors Exhibit Picomolar Potency and 10-Fold Cellular Activity Advantage Over SAHA

HDAC inhibitors incorporating a phenylisoxazole CAP group demonstrate HDAC6 inhibitory potency of approximately 2 picomolar and display approximately 10-fold greater potency than suberoylanilide hydroxamic acid (SAHA, vorinostat) in blocking pancreatic cancer cell growth [1].

Epigenetics HDAC inhibition Medicinal chemistry

5-Cyano Substitution Confers Non-Electrophilic Character Versus Michael Acceptor Behavior of 4-Substituted Regioisomers

Isoxazoles substituted at the 4-position with π-electron-withdrawing groups (including cyano) exhibit enhanced C4–C5 bond polarity and adopt Michael acceptor character, leading to N–O bond elongation and susceptibility to nucleophilic attack and reductive ring cleavage. In contrast, 5-substituted regioisomers bearing identical π-electron-withdrawing groups show diminished C4–C5 bond polarity and do not behave as Michael acceptors [1].

Physical organic chemistry Heterocyclic reactivity Computational chemistry

Commercial Availability and Pricing Comparison for 3-Phenylisoxazole-5-carbonitrile Procurement

3-Phenylisoxazole-5-carbonitrile (CAS 1011-39-8) is available from multiple commercial suppliers at catalog purities of 97% to ≥98%, with pricing for 1g quantities ranging from approximately $365 to ¥2,480 (~$340–$360 equivalent) [1].

Chemical procurement Research supply chain Building block sourcing

Validated Application Scenarios for 3-Phenylisoxazole-5-carbonitrile (CAS 1011-39-8) Based on Comparative Evidence


Synthesis of Picomolar-Affinity HDAC6 Inhibitors with Phenylisoxazole CAP Groups

Based on direct comparative data showing that phenylisoxazole-containing HDAC inhibitors achieve approximately 2 picomolar potency against HDAC6 and approximately 10-fold greater cellular activity than SAHA in pancreatic cancer models [1], 3-phenylisoxazole-5-carbonitrile serves as the critical starting material for constructing this pharmacologically validated CAP group. Researchers developing next-generation epigenetic probes or HDAC6-selective therapeutics should prioritize this building block over alternative heteroaromatic scaffolds that lack comparable performance validation.

Multi-Step Synthesis Requiring a Non-Electrophilic, Stable 5-Cyanoisoxazole Scaffold

The 5-carbonitrile substitution pattern confers diminished C4–C5 bond polarity and eliminates Michael acceptor character, in stark contrast to 4-substituted isoxazole regioisomers which undergo facile nucleophilic attack and reductive ring cleavage [2]. This intrinsic stability makes 3-phenylisoxazole-5-carbonitrile the preferred building block for complex synthetic sequences involving nucleophilic reagents, basic conditions, or reductive steps, where 4-cyanoisoxazole analogs would suffer from degradation and compromised yield.

Nitrile Oxide Cycloaddition (NOC) Methodology Development and Library Synthesis

3-Phenylisoxazole-5-carbonitrile and related phenylisoxazoles have been successfully synthesized via nitrile oxide cycloaddition chemistry as documented in the development of the picomolar HDAC6 inhibitor series [1]. This compound class serves as an excellent model system for optimizing NOC reaction conditions, exploring substituent effects on cycloaddition regioselectivity, and generating diverse libraries of 3-aryl-5-functionalized isoxazoles for medicinal chemistry screening.

Procurement-Qualified Building Block for Academic and Industrial Medicinal Chemistry Programs

With consistent commercial availability at 97% or higher purity from multiple established suppliers at stable pricing (approximately $340–$365 per gram) [3], 3-phenylisoxazole-5-carbonitrile offers a procurement-ready solution for research groups seeking to incorporate the validated phenylisoxazole CAP motif into their compound libraries. This eliminates the need for custom synthesis, reduces project initiation time, and provides a standardized, traceable source for reproducible research outcomes.

Quote Request

Request a Quote for 3-Phenylisoxazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.